molecular formula C20H24ClFN2O2 B2735337 1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone CAS No. 378196-96-4

1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone

Cat. No.: B2735337
CAS No.: 378196-96-4
M. Wt: 378.87
InChI Key: ALHGGSZZLWYIKB-UHFFFAOYSA-N
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Description

This compound is a pyrrole-based derivative featuring a 3-chloro-4-fluorophenyl substituent at the N1 position of the pyrrole ring and a 2,6-dimethylmorpholino group linked via an ethanone bridge. Its molecular structure combines halogenated aromatic and heterocyclic motifs, which are common in medicinal chemistry for modulating target binding and pharmacokinetic properties.

Properties

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN2O2/c1-12-7-17(20(25)11-23-9-13(2)26-14(3)10-23)15(4)24(12)16-5-6-19(22)18(21)8-16/h5-8,13-14H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHGGSZZLWYIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone , also known by its CAS number 315710-83-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12ClFNOC_{14}H_{12}ClFNO, with a molecular weight of approximately 300.16 g/mol. The structure features a pyrrole ring and a morpholino group, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and immunology. Key findings include:

  • Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that derivatives containing pyrrole structures can suppress tumor growth by inducing apoptosis in cancer cells .
  • Monoclonal Antibody Production : Similar compounds have been reported to enhance monoclonal antibody production in cell cultures. The mechanism involves modulation of glucose metabolism and ATP production, which are crucial for cell viability and productivity during antibody synthesis .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

A notable study investigated the effects of pyrrole derivatives on monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. The results indicated that the addition of pyrrole-based compounds led to a significant increase in cell-specific productivity and final antibody concentration compared to control conditions. Specifically, the productivity improved from 7.1 pg/cell/day to 11 pg/cell/day under optimized conditions with the compound .

The biological activity of this compound appears to be linked to its ability to modulate metabolic pathways within cells:

  • Cell Metabolism : The compound enhances glucose uptake and ATP synthesis, which are vital for maintaining cellular functions during high-demand processes such as antibody production .
  • Apoptosis Induction : The presence of chlorinated phenyl groups is thought to contribute to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function .

Data Tables

Biological Activity Observations References
AnticancerInhibits proliferation in cancer cell lines ,
Monoclonal Antibody ProductionIncreases yield in rCHO cells
AntimicrobialPotential activity against certain pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs with variations in aryl substituents, heterocyclic amines, and synthetic methodologies.

Substituent Variations on the Aryl Group

a. 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone (CAS 314245-33-5)

  • Key Differences: The aryl group is 4-fluorophenyl (vs. 3-chloro-4-fluorophenyl), and the heterocyclic amine is pyrrolidinyl (vs. 2,6-dimethylmorpholino).
  • Pyrrolidinyl (5-membered ring) vs. morpholino (6-membered, oxygen-containing): The morpholino group’s oxygen enhances polarity, improving aqueous solubility compared to pyrrolidinyl .

b. 2-Chloro-1-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

  • Key Differences: The aryl group is 4-chloro-3-(trifluoromethyl)phenyl (vs. 3-chloro-4-fluorophenyl), and the side chain is chloroethanone (vs. morpholino-linked ethanone).
  • The chloroethanone side chain lacks the morpholino group’s hydrogen-bonding capacity, which may limit interactions with polar binding pockets .

Heterocyclic Amine Modifications

a. 2-(2,6-Dimethylmorpholino) vs. Pyrrolidinyl

  • Morpholino Advantages: The oxygen atom in morpholino facilitates hydrogen bonding, improving target affinity in hydrophilic environments.
  • Pyrrolidinyl Limitations :
    • The 5-membered pyrrolidine ring lacks polarity, which may reduce solubility and restrict applications in aqueous biological systems .

Data Tables for Structural and Functional Comparison

Compound Aryl Substituent Heterocyclic Amine Molecular Weight Key Functional Groups Reported Activity
Target Compound 3-Chloro-4-fluorophenyl 2,6-Dimethylmorpholino ~404.3 g/mol* Chloro, fluoro, morpholino, ethanone N/A (Inference: Enzyme inhibition)
1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone 4-Fluorophenyl Pyrrolidinyl ~342.4 g/mol Fluoro, pyrrolidinyl, ethanone USP14 inhibitor
2-Chloro-1-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone 4-Chloro-3-(trifluoromethyl)phenyl Chloroethanone ~350.2 g/mol Trifluoromethyl, chloro, ethanone Intermediate (No activity reported)

*Estimated based on analogous structures.

Research Findings and Implications

  • Electronic Effects : The 3-chloro-4-fluorophenyl group in the target compound provides a balanced electron-withdrawing profile, optimizing interactions with both hydrophobic and polar regions of enzyme active sites compared to analogs with single halogens or trifluoromethyl groups .
  • Solubility vs. Permeability: The 2,6-dimethylmorpholino group likely improves solubility over pyrrolidinyl analogs, though methyl substituents may slightly reduce aqueous solubility compared to non-methylated morpholino derivatives .
  • Synthetic Scalability : The use of DMF and triethylamine () is a scalable route, but residual solvent removal and crystallization (e.g., from dioxane) may require optimization for industrial production .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Pyrrole core formation : Refluxing chalcone derivatives with substituted hydrazines in ethanol (e.g., 12-hour reflux, 69% yield) .
  • Morpholino coupling : Using DMF as a solvent with triethylamine to facilitate nucleophilic substitution at 75–80°C for 2 hours .

Q. Key Variables Affecting Yield :

StepReagent RatioSolventTemperatureYield
Pyrrole synthesis1:3 (chalcone:hydrazine)EthanolReflux69%
Morpholino addition1:1.5 (halide:amine)DMF75–80°C65–75%

Purification : Crystallization from methanol or dioxane improves purity (>95%) .

Q. How can structural elucidation be systematically performed using spectroscopic and crystallographic methods?

Methodological Answer :

  • X-ray crystallography : Resolves bond angles (e.g., O2–C18–C19–C20 = −103.7°) and confirms stereochemistry .
  • NMR analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent environments (e.g., δ 1.94 ppm for methyl groups, δ 186.80 ppm for carbonyl) .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at 1685 cm1^{-1}) .

Cross-Validation : Compare experimental data with computational predictions (e.g., PubChem InChIKey: DNHURCFJJOTCJU-UHFFFAOYSA-N) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer :

  • Multi-technique validation : Confirm 19F^{19}\text{F}-NMR shifts (−56.89 ppm) with X-ray-derived bond distances to rule out solvent effects .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and identify discrepancies caused by conformational flexibility .

Q. What computational approaches model the compound’s interaction with biological targets?

Methodological Answer :

  • Molecular docking : Utilize the compound’s InChI string to generate 3D conformers for virtual screening against target proteins (e.g., kinases) .
  • Molecular dynamics (MD) : Simulate binding stability in aqueous environments using force fields like AMBER or CHARMM .

Q. How should stability experiments be designed under varying conditions?

Methodological Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points.
  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can SAR studies evaluate substituent roles (e.g., 3-chloro-4-fluorophenyl)?

Methodological Answer :

  • Analog synthesis : Replace the 3-chloro-4-fluorophenyl group with electron-deficient (e.g., 3,5-difluorophenyl) or bulky substituents .
  • Biological assays : Test analogs against enzyme targets (e.g., cytochrome P450) to correlate substituent electronegativity with inhibitory potency .

Q. What methodologies address low reproducibility in synthesizing morpholino derivatives?

Methodological Answer :

  • Catalytic optimization : Replace triethylamine with DMAP to enhance coupling efficiency .
  • Strict anhydrous conditions : Use molecular sieves in DMF to prevent hydrolysis of intermediates .

Q. What advanced techniques confirm conformation in solution vs. solid state?

Methodological Answer :

  • Solid-state NMR : Compare with solution 13C^{13}\text{C}-NMR to detect crystallographic packing effects .
  • Small-angle X-ray scattering (SAXS) : Analyze solution-phase aggregation behavior .

Q. How can metabolic pathways be investigated using in vitro models?

Methodological Answer :

  • Liver microsome assays : Incubate with NADPH and monitor metabolites via LC-MS/MS.
  • CYP isoform specificity : Use recombinant enzymes (e.g., CYP3A4) to identify primary metabolic sites .

Q. What statistical models analyze dose-response data in pharmacological studies?

Methodological Answer :

  • Non-linear regression : Fit data to Hill equation models (e.g., GraphPad Prism) to calculate EC50_{50} values.
  • ANOVA with post-hoc tests : Compare efficacy across analogs (e.g., Tukey’s test for significance) .

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